molecular formula C9H16F2O B13593502 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13593502
M. Wt: 178.22 g/mol
InChI Key: YGWMFMNICDDGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is a fluorinated organic compound with the molecular formula C9H16F2O This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group attached to a dimethylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with appropriate reagents. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at elevated pressure.

    Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-one.

    Reduction: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropane.

    Substitution: Products depend on the nucleophile used, such as 3-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol when using sodium methoxide.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is unique due to the combination of the cyclobutyl ring with fluorine substitutions and the dimethylpropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H16F2O

Molecular Weight

178.22 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H16F2O/c1-8(2,6-12)3-7-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3

InChI Key

YGWMFMNICDDGGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC(C1)(F)F)CO

Origin of Product

United States

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